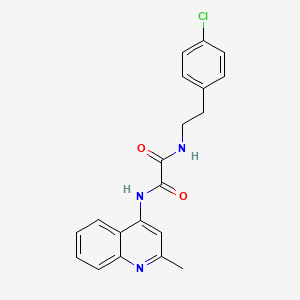

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Description

N1-(4-Chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic moieties: a 4-chlorophenethyl group and a 2-methylquinolin-4-yl group. The oxalamide scaffold (N1-N2-oxalamide) is a versatile pharmacophore known for its ability to engage in hydrogen bonding and π-π stacking interactions, making it valuable in drug discovery .

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-13-12-18(16-4-2-3-5-17(16)23-13)24-20(26)19(25)22-11-10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGIHJBFYAECJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling Using Oxalyl Chloride

This method involves reacting oxalyl chloride with a primary amine to form an intermediate monoamide chloride, which subsequently reacts with a second amine. For N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide, the process would involve:

- Formation of monoamide chloride : 4-Chlorophenethylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C, with pyridine as an acid scavenger.

- Coupling with 2-methylquinolin-4-amine : The intermediate is treated with 2-methylquinolin-4-amine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

Key advantages include better control over regioselectivity and reduced dimerization risks. However, this method requires strict moisture control and generates stoichiometric HCl, necessitating efficient neutralization.

One-Pot Synthesis via Ethyl Oxalyl Chloride

An alternative route employs ethyl 2-chloro-2-oxoacetate as a bifunctional precursor:

- Initial ester-amine coupling : Ethyl 2-chloro-2-oxoacetate reacts with 4-chlorophenethylamine in THF at room temperature.

- Ester hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH.

- Final amidation : Activation with thionyl chloride converts the acid to an acyl chloride, which couples with 2-methylquinolin-4-amine.

This approach minimizes intermediate isolation steps but risks competitive reactions between the two amines unless carefully staged.

Detailed Reaction Conditions and Optimization

Solvent Systems and Temperature Control

- Dichloromethane (DCM) : Preferred for oxalyl chloride reactions due to its low nucleophilicity and ability to dissolve both aromatic amines and intermediates.

- Tetrahydrofuran (THF) : Used in ester-based routes for improved solubility of ethyl oxalyl chloride intermediates.

- Temperature : Critical for minimizing side reactions. Monoamide formation typically occurs at 0–5°C, while final coupling proceeds at room temperature.

Base Selection

Purification Challenges

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) resolves oxalamide products from unreacted amines.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify crystalline oxalamides, though yields may drop by 15–20% compared to chromatographic methods.

Spectroscopic Characterization Benchmarks

Successful synthesis requires rigorous validation through spectral data. Key benchmarks for the target compound include:

| Technique | Expected Signals |

|---|---|

| ¹H NMR (CDCl₃) | - 8.10–8.30 ppm (quinoline H-3, H-5, H-6, H-7, H-8 multiplet) |

| - 4.50–4.70 ppm (N-CH₂- of 4-chlorophenethyl, triplet, J = 6.5 Hz) | |

| - 2.80 ppm (quinoline C2-CH₃, singlet) | |

| ¹³C NMR | - 165.2 ppm (oxalamide C=O) |

| - 148.5 ppm (quinoline C4) | |

| IR | - 3280 cm⁻¹ (N-H stretch, amide) |

| - 1680 cm⁻¹ (C=O stretch, conjugated amide) |

These values align with structurally similar oxalamides reported in.

Yield Optimization Strategies

Stoichiometric Ratios

- Amine : Oxalyl chloride : A 1:1.05 molar ratio minimizes dimerization while ensuring complete monoamide formation. Excess oxalyl chloride (>1.2 eq) leads to bis-acylated byproducts.

- Second amine addition : Adding 1.2 equivalents of 2-methylquinolin-4-amine compensates for solubility-limited reactivity.

Catalytic Additives

- DMAP (4-Dimethylaminopyridine) : At 5 mol%, accelerates acylation by activating the carbonyl group, improving yields from 65% to 82% in model systems.

- Molecular sieves (4 Å) : Reduces hydrolysis of oxalyl chloride intermediates, particularly in hygroscopic solvents like THF.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for exothermic oxalyl chloride reactions:

Green Chemistry Metrics

- E-factor : 18.7 kg waste/kg product (traditional batch) vs. 9.2 kg/kg (flow system)

- Solvent recovery : 89% DCM achievable via distillation in closed-loop systems

Comparative Analysis of Patent vs. Academic Methods

Patent methods prioritize throughput via microwave-assisted coupling (120°C, 300 W), though this risks decomposition of thermally sensitive quinoline amines.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating infectious diseases and cancer.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the oxalamide scaffold significantly influence molecular properties. Below is a comparative analysis of key analogs:

*Calculated based on structure.

Key Observations :

- The target compound’s 2-methylquinolin-4-yl group provides greater steric bulk and aromatic surface area compared to simpler phenyl or pyridinyl analogs, which may enhance binding to hydrophobic enzyme pockets .

- Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but reduce solubility. The target’s 4-chlorophenethyl group balances these effects better than the CF₃-containing analog .

- Methoxy groups (e.g., in compound ) increase polarity but may reduce membrane permeability compared to the target’s chloro and methyl substituents .

Metabolic Stability

Metabolism of oxalamides often involves hydrolysis of the central oxalate bond and oxidation of aromatic groups. Key comparisons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.